2-[[(5-METHOXY-1-NAPHTHALENYL)OXY]METHYL]OXIRANE
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Overview
Description
2-[[(5-METHOXY-1-NAPHTHALENYL)OXY]METHYL]OXIRANE is an organic compound with the molecular formula C14H14O3 It is also known by its IUPAC name, 2-[(5-methoxynaphthalen-1-yl)oxymethyl]oxirane This compound is characterized by the presence of an oxirane ring (epoxide) attached to a methoxynaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(5-METHOXY-1-NAPHTHALENYL)OXY]METHYL]OXIRANE typically involves the reaction of 5-methoxynaphthalene with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-[[(5-METHOXY-1-NAPHTHALENYL)OXY]METHYL]OXIRANE undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Diols: Formed through oxidation of the oxirane ring.
Alcohols: Formed through reduction of the oxirane ring.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-[[(5-METHOXY-1-NAPHTHALENYL)OXY]METHYL]OXIRANE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[(5-METHOXY-1-NAPHTHALENYL)OXY]METHYL]OXIRANE involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is the basis for its potential biological activities, including its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-[(naphthalen-1-yloxy)methyl]oxirane
- ®-2-[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane
- Oxiranecarboxaldehyde, 3-methyl-3-(4-methyl-3-pentenyl)-
Uniqueness
2-[[(5-METHOXY-1-NAPHTHALENYL)OXY]METHYL]OXIRANE is unique due to the presence of the methoxynaphthalene moiety, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
2-[(5-methoxynaphthalen-1-yl)oxymethyl]oxirane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-15-13-6-2-5-12-11(13)4-3-7-14(12)17-9-10-8-16-10/h2-7,10H,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFOCCNTZVTFBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CC=C2OCC3CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506411 |
Source
|
Record name | 2-{[(5-Methoxynaphthalen-1-yl)oxy]methyl}oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76275-47-3 |
Source
|
Record name | 2-{[(5-Methoxynaphthalen-1-yl)oxy]methyl}oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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